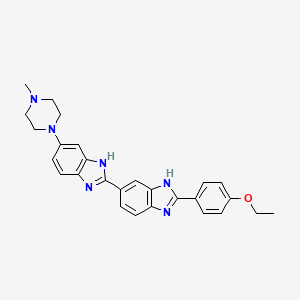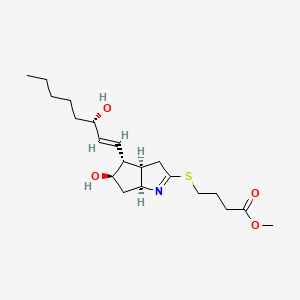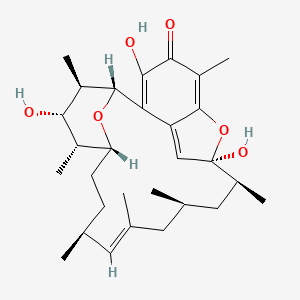
Kendomycin
説明
Kendomycin is an anticancer macrolide first isolated from Streptomyces violaceoruber . It has potent activity as an endothelin receptor antagonist and anti-osteoporosis agent . It also has strong cytotoxicity against various tumor cell lines .
Synthesis Analysis
Kendomycin has attracted interest as a target of total synthesis due to its potent biological activities . The first total synthesis of kendomycin was accomplished by Lee and Yuan in 2004 . The total number of syntheses stands at 6 . An enantioselective synthesis of kendomycin is based on the application of the organosilane-based [4 + 2]-annulation strategy for the assembly of the C1a−C10 fragment .Molecular Structure Analysis
Kendomycin has a unique quinone methide ansa structure . It also possesses a fully substituted tetrahydropyran ring . The structure of a new kendomycin derivative, kendomycin E, was elucidated using NMR spectroscopy .Chemical Reactions Analysis
The synthesis of kendomycin involves a Friedel−Crafts-type ring closure of the acyclic precursor containing tetrahydropyran and benzofuran moieties . This reaction produces the macrocycle as a single stereoisomer in good yield, thus establishing the aryl C-glycosidic linkage of the ansa core .Physical And Chemical Properties Analysis
Kendomycin has a molecular formula of C29H42O6 and a molecular weight of 486.6 g/mol . It appears as a yellow powder . It is soluble in DMSO and methanol .科学的研究の応用
Specific Scientific Field
Application Summary
Kendomycin is a macrocyclic polyketide produced by several Streptomyces species . A new derivative of Kendomycin, Kendomycin E, was isolated from Streptomyces sp. Cl 58-27 . This derivative belongs structurally to the already known Kendomycins .
Methods of Application
The structure of the new Kendomycin E was elucidated using NMR spectroscopy . The corresponding biosynthetic gene cluster was identified by sequencing the genome of Streptomyces sp. Cl 58-27 and conducting a detailed analysis of secondary metabolism gene clusters using bioinformatic tools .
Results or Outcomes
The discovery of Kendomycin E expands the family of Kendomycins, providing a new potential candidate for further pharmaceutical research .
Kendomycin as a Cytotoxic Agent
Specific Scientific Field
Application Summary
Kendomycin has shown significant cytotoxicity against pathogenic bacteria, fungi, and a number of cancer cell lines . It induces cellular responses indicative of cation stress .
Methods of Application
The cytotoxicity of Kendomycin was tested in bacteria, yeast, and mammalian cells . The cellular responses were compared to the effects of established iron chelators .
Results or Outcomes
Addition of excess iron and copper attenuated Kendomycin cytotoxicity in bacteria, yeast, and mammalian cells . This suggests that Kendomycin’s cytotoxicity may be due to its ability to chelate cations .
Kendomycin as an Endothelin Receptor Antagonist
Specific Scientific Field
Application Summary
Kendomycin has potent activity as an endothelin receptor antagonist . Endothelin receptors are a type of G protein-coupled receptors that have a key role in vasoconstriction .
Methods of Application
The activity of Kendomycin as an endothelin receptor antagonist was tested using in vitro assays .
Results or Outcomes
Kendomycin showed potent activity as an endothelin receptor antagonist, suggesting potential applications in the treatment of conditions related to vasoconstriction .
Kendomycin as an Anti-Osteoporosis Agent
Specific Scientific Field
Application Summary
Kendomycin has shown potential as an anti-osteoporosis agent . Osteoporosis is a condition characterized by a decrease in the density of bone, decreasing its strength and resulting in fragile bones .
Methods of Application
The anti-osteoporosis activity of Kendomycin was tested using in vitro assays .
Results or Outcomes
Kendomycin showed potential as an anti-osteoporosis agent, suggesting it could be used in the development of new treatments for osteoporosis .
Kendomycin as an Antibacterial Agent
Specific Scientific Field
Application Summary
Kendomycin has shown potent antibacterial activities . It is produced by a rare marine-derived actinomycete, Verrucosispora sp. SCSIO 07399 .
Methods of Application
The antibacterial activity of Kendomycin was tested using in vitro assays .
Results or Outcomes
Kendomycin showed potent antibacterial activities, suggesting potential applications in the treatment of bacterial infections .
Kendomycin in Proteasome Impairment
Specific Scientific Field
Application Summary
Kendomycin has been widely investigated for its role in proteasome impairment . Proteasomes are protein complexes inside all eukaryotes and archaea, and in some bacteria, that degrade unneeded or damaged proteins by proteolysis .
Methods of Application
The role of Kendomycin in proteasome impairment was tested using in vitro assays .
Results or Outcomes
Kendomycin showed significant effects in proteasome impairment, suggesting potential applications in the treatment of conditions related to protein degradation .
Safety And Hazards
Kendomycin is considered toxic . It exhibits cytotoxicity against pathogenic bacteria and fungi as well as a number of cancer cell lines . Safety measures include ensuring adequate ventilation and using personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator .
将来の方向性
New kendomycin derivatives have been isolated, and their structures have been elucidated using NMR spectroscopy . The corresponding biosynthetic gene clusters were identified by sequencing the genome of Streptomyces sp. Cl 58-27 and conducting a detailed analysis of secondary metabolism gene clusters using bioinformatic tools . Further studies are needed to obtain deeper insight into the mode of action of kendomycin .
特性
IUPAC Name |
(1R,9S,10S,12S,14E,16S,19R,20R,21S,22R)-3,9,21-trihydroxy-5,10,12,14,16,20,22-heptamethyl-23,24-dioxatetracyclo[17.3.1.16,9.02,7]tetracosa-2,5,7,14-tetraen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O6/c1-14-8-9-22-18(5)24(30)19(6)28(34-22)23-21-13-29(33,17(4)12-16(3)11-15(2)10-14)35-27(21)20(7)25(31)26(23)32/h10,13-14,16-19,22,24,28,30,32-33H,8-9,11-12H2,1-7H3/b15-10+/t14-,16+,17-,18-,19+,22+,24-,28+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLDUJXJTQJSEJ-OLXNOMCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(C(C(O2)C3=C(C(=O)C(=C4C3=CC(O4)(C(CC(CC(=C1)C)C)C)O)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]\1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C3=C(C(=O)C(=C4C3=C[C@@](O4)([C@H](C[C@@H](C/C(=C1)/C)C)C)O)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901043890 | |
| Record name | Kendomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kendomycin | |
CAS RN |
183202-73-5 | |
| Record name | Kendomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



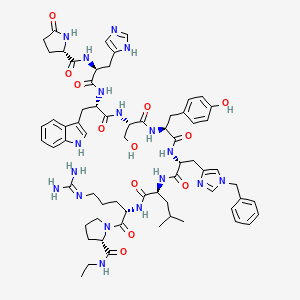
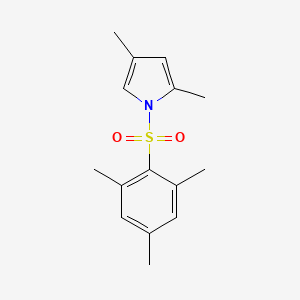
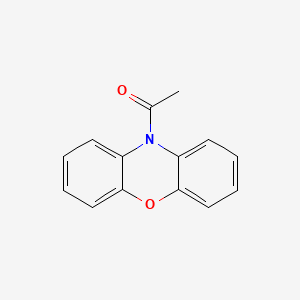
![5-[3-(Dimethylamino)propylamino]-3,10-dimethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1673312.png)
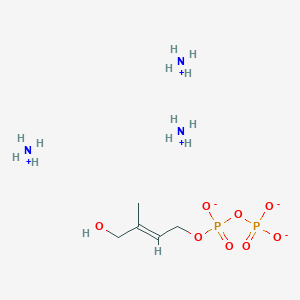
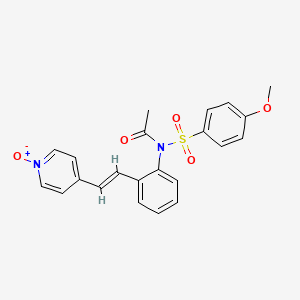
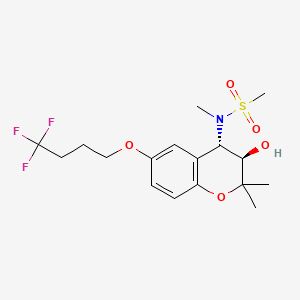
![N-(1-benzothiophen-2-yl)-4-[(2-chloro-6-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B1673322.png)
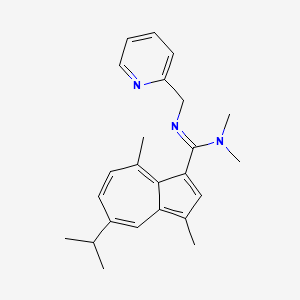
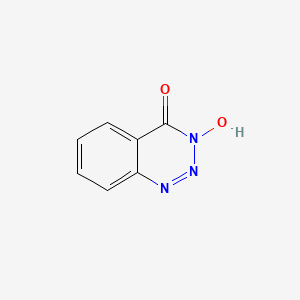
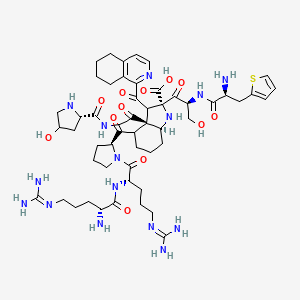
![2-(4-methoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole](/img/structure/B1673328.png)
